3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile
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Overview
Description
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile is a chemical compound characterized by the presence of an oxetane ring, an oxazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile typically involves the formation of the oxetane and oxazole rings followed by the introduction of the nitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins . The oxazole ring can be synthesized via cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s effects are mediated through pathways involving receptor tyrosine kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Shares the oxetane ring but lacks the oxazole and nitrile groups.
3-Ethyl-3-oxetanemethanol: Similar structure with an ethyl group instead of a methyl group.
3,3-Oxetanedimethanol: Contains two hydroxymethyl groups attached to the oxetane ring.
Uniqueness
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile is unique due to the combination of the oxetane and oxazole rings along with the nitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2241140-87-2 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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